molecular formula C21H18ClN3O B11638752 Pyrimido[5,4-b]benzofurane, 2-(4-chlorophenyl)-4-(1-piperidyl)-

Pyrimido[5,4-b]benzofurane, 2-(4-chlorophenyl)-4-(1-piperidyl)-

Cat. No.: B11638752
M. Wt: 363.8 g/mol
InChI Key: WQDHJJIGUHPVNY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-piperidino1One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring, which is then functionalized with the desired substituents . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of the process . This method allows for the rapid and uniform heating of the reaction mixture, leading to faster reaction times and higher product yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor cell growth or antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine is unique due to its combined benzofuran and pyrimidine structure, which imparts a wide range of biological activities.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C21H18ClN3O/c22-15-10-8-14(9-11-15)20-23-18-16-6-2-3-7-17(16)26-19(18)21(24-20)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2

InChI Key

WQDHJJIGUHPVNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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